molecular formula C20H19N3O2 B5660107 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylacrylamide CAS No. 88828-47-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylacrylamide

Cat. No. B5660107
CAS RN: 88828-47-1
M. Wt: 333.4 g/mol
InChI Key: YRMVEYWFVDONFK-BUHFOSPRSA-N
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Description

This chemical belongs to a class of compounds known for their varied pharmacological activities. Its core structure, derived from antipyrine, is frequently modified to explore interactions within biological systems.

Synthesis Analysis

The synthesis of related antipyrine derivatives involves reactions that yield compounds with significant yields and are characterized spectroscopically. These compounds, including closely related structures, are synthesized in good yields and characterized through methods like X-ray crystallography, indicating detailed insights into their molecular assembly and interactions (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of these derivatives is often explored through X-ray crystallography and Hirshfeld surface analysis, revealing the importance of hydrogen bonding and π-interactions in stabilizing their molecular structure. These studies offer insights into the electrostatic energy contributions and the spatial arrangement of molecules (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylacrylamide derivatives are diverse, encompassing various synthetic routes that lead to a broad spectrum of biological activities. The reactivity of these compounds often hinges on the presence of functional groups amenable to further transformations, enabling the synthesis of a wide array of derivatives (Aydın & Dağci, 2010).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the compound's behavior in various environments. These properties are determined using spectroscopic methods and crystallography, providing essential data for further application and synthesis (Fun et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are explored through experimental and theoretical studies. The compound's interactions, such as hydrogen bonding and π-interactions, significantly influence its chemical behavior and potential applications in medicinal chemistry (Saeed et al., 2020).

properties

IUPAC Name

(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-19(21-18(24)14-13-16-9-5-3-6-10-16)20(25)23(22(15)2)17-11-7-4-8-12-17/h3-14H,1-2H3,(H,21,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMVEYWFVDONFK-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88828-47-1
Record name Cinnamamide, N-antipyrinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088828471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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